REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:12]([C:13](OCC)=[O:14])=[C:11]([C:18]([F:21])([F:20])[F:19])[S:10][N:9]=2)=[CH:4][CH:3]=1.CC(C[AlH]CC(C)C)C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:12]([CH2:13][OH:14])=[C:11]([C:18]([F:20])([F:19])[F:21])[S:10][N:9]=2)=[CH:4][CH:3]=1
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Name
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ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)-1,2-thiazole-4-carboxylate
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Quantity
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1 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)C1=NSC(=C1C(=O)OCC)C(F)(F)F
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Name
|
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Quantity
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4.23 g
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Type
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reactant
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Smiles
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CC(C)C[AlH]CC(C)C
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Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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with stirring at −78° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a 50-mL round-bottom flask (1 atm) purged
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Type
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TEMPERATURE
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Details
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maintained with an inert atmosphere of nitrogen
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Type
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TEMPERATURE
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Details
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The resulting solution was warmed to room temperature
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Type
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STIRRING
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Details
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stirred for 1 h at 30° C
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Duration
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1 h
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Type
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CUSTOM
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Details
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The reaction was then quenched by the addition of 10 mL of water and 10 mL NH4Cl
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Type
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EXTRACTION
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Details
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The resulting solution was extracted with 3×20 mL of dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Type
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CUSTOM
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Details
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This resulted in 0.72 g (82%) of [3-(4-chlorophenyl)-5-(trifluoromethyl)-1,2-thiazol-4-yl]methanol as a yellow solid
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Name
|
|
Type
|
|
Smiles
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ClC1=CC=C(C=C1)C1=NSC(=C1CO)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |